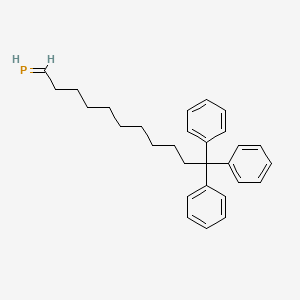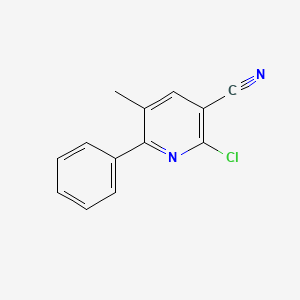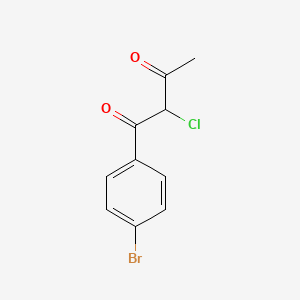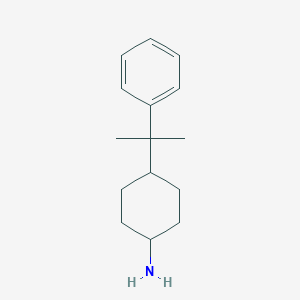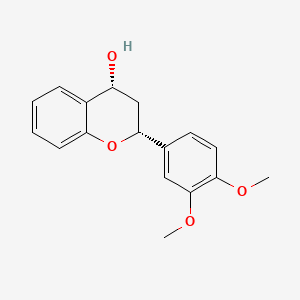![molecular formula C16H24O3S2 B14406208 benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-67-1](/img/structure/B14406208.png)
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is an organic compound that combines the properties of benzoic acid and a dithiolan derivative. Benzoic acid is a well-known aromatic carboxylic acid, while the dithiolan moiety introduces sulfur atoms into the structure, potentially altering its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized through the reaction of a suitable diol with a sulfur source under acidic conditions.
Attachment of the Pentyl Group: The pentyl group is introduced via alkylation reactions, often using pentyl halides in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the dithiolan derivative with benzoic acid, which can be achieved through esterification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Benzoic acid derivatives with additional functional groups.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The dithiolan moiety may interact with thiol groups in proteins, affecting their function. The benzoic acid component can influence cellular processes through its interaction with various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Benzyl Alcohol: An aromatic alcohol with applications in perfumery and as a solvent.
Dithiolan Derivatives: Compounds containing the dithiolan ring, known for their unique chemical properties.
Uniqueness
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is unique due to the combination of the benzoic acid and dithiolan moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in simpler compounds.
Propriétés
Numéro CAS |
88101-67-1 |
|---|---|
Formule moléculaire |
C16H24O3S2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C9H18OS2.C7H6O2/c1-2-3-4-5-9-11-7-8(6-10)12-9;8-7(9)6-4-2-1-3-5-6/h8-10H,2-7H2,1H3;1-5H,(H,8,9)/t8-,9+;/m0./s1 |
Clé InChI |
YPRNXIWXKOHLNU-OULXEKPRSA-N |
SMILES isomérique |
CCCCC[C@@H]1SC[C@@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


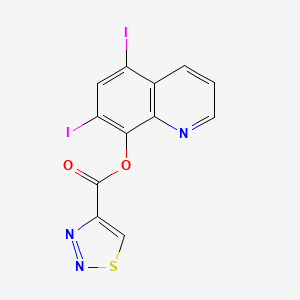
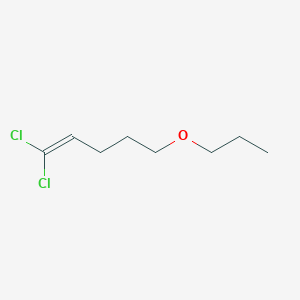
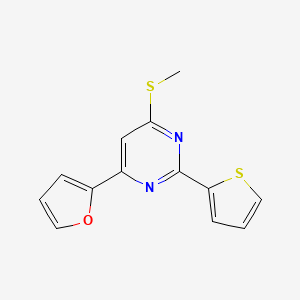
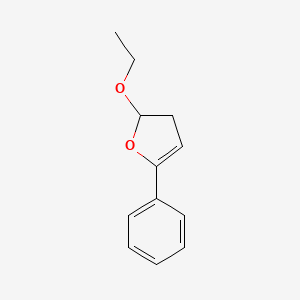
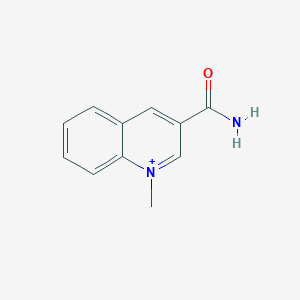
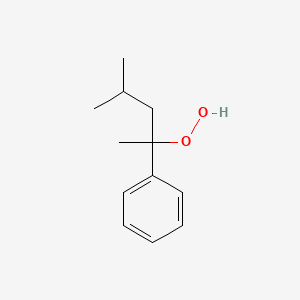
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
